Cas no 586333-33-7 (1H-Pyrazole, 5-(4-bromophenyl)-1-phenyl-3-(trifluoromethyl)-)
586333-33-7 structure
Product Name:1H-Pyrazole, 5-(4-bromophenyl)-1-phenyl-3-(trifluoromethyl)-
CAS-nummer:586333-33-7
MF:C16H10BrF3N2
MW:367.163213253021
CID:341413
PubChem ID:10067509
Update Time:2025-04-19
1H-Pyrazole, 5-(4-bromophenyl)-1-phenyl-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Pyrazole, 5-(4-bromophenyl)-1-phenyl-3-(trifluoromethyl)-
- 5-(4-bromophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole
- NWYHRYOPEBHPIG-UHFFFAOYSA-N
- 5-(4-Bromophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 586333-33-7
- DTXSID60435132
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- Inchi: 1S/C16H10BrF3N2/c17-12-8-6-11(7-9-12)14-10-15(16(18,19)20)21-22(14)13-4-2-1-3-5-13/h1-10H
- InChI-sleutel: NWYHRYOPEBHPIG-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C1=CC(C(F)(F)F)=NN1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 365.998
- Monoisotopische massa: 365.99795g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 363
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 17.8Ų
Experimentele eigenschappen
- PSA: 17.82
1H-Pyrazole, 5-(4-bromophenyl)-1-phenyl-3-(trifluoromethyl)- Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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